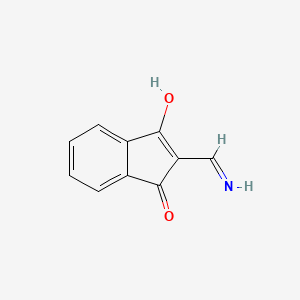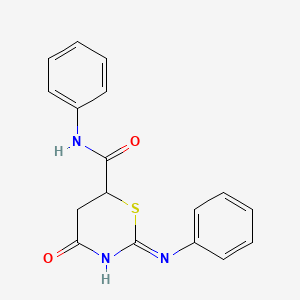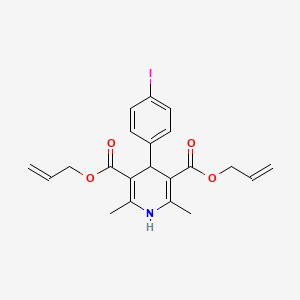
1H-Indene-1,3(2H)-dione, 2-(aminomethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-1,3(2H)-dione, 2-(aminomethylene)- is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes an indene backbone with a dione functionality and an aminomethylene group. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1H-Indene-1,3(2H)-dione, 2-(aminomethylene)- can be achieved through several synthetic routes. One common method involves the reaction of 1H-indene-1,3-dione with aminomethylene precursors under specific conditions. For instance, a cascade reaction of 1,1-enediamines with 2-benzylidene-1H-indene-1,3(2H)-diones has been reported to selectively synthesize indenodihydropyridine and indenopyridine compounds . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1H-Indene-1,3(2H)-dione, 2-(aminomethylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: The aminomethylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include indenodihydropyridine and indenopyridine compounds .
Applications De Recherche Scientifique
1H-Indene-1,3(2H)-dione, 2-(aminomethylene)- has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 1H-Indene-1,3(2H)-dione, 2-(aminomethylene)- exerts its effects involves interactions with molecular targets and pathways. The aminomethylene group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition or activation of specific biochemical pathways, depending on the context of its application.
Comparaison Avec Des Composés Similaires
1H-Indene-1,3(2H)-dione, 2-(aminomethylene)- can be compared with other similar compounds, such as:
1H-Indene-1,3(2H)-dione: Lacks the aminomethylene group, making it less versatile in certain reactions.
2-Benzylidene-1H-indene-1,3(2H)-dione: Used in similar synthetic routes but has different reactivity due to the presence of the benzylidene group.
Indenodihydropyridine and Indenopyridine Compounds: These are products of reactions involving 1H-Indene-1,3(2H)-dione, 2-(aminomethylene)- and have distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-hydroxy-2-methanimidoylinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-5-8-9(12)6-3-1-2-4-7(6)10(8)13/h1-5,11-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOYLDIEKWSQTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11624805.png)
![Diethyl 4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11624812.png)
![2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-(propan-2-YL)acetamide](/img/structure/B11624824.png)

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B11624844.png)
![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11624850.png)
![2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624853.png)
![(3E)-3-[2-(2,4-dimethyl-1,3-oxazol-5-yl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11624867.png)

![4,4'-[(4-ethoxy-3-methoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11624871.png)
![1-(4-{2-[5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-1,3-thiazol-4-YL}benzenesulfonyl)piperidine](/img/structure/B11624876.png)
![2-{[(2-fluorophenyl)carbonyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11624879.png)
![(5Z)-2-(4-methylphenyl)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11624893.png)

